molecular formula C15H23FO3Si B13703361 Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate

Cat. No.: B13703361
M. Wt: 298.42 g/mol
InChI Key: LQUKVJPOSNXBRZ-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group, a fluorine atom, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The fluorine atom is introduced via electrophilic fluorination, and the methyl ester is formed through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.

    Reduction: LiAlH₄ in ether or NaBH₄ in methanol.

    Substitution: Alkoxides in alcohol or amines in aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate: Lacks the fluorine atom, resulting in different reactivity and applications.

    Methyl 3-((trimethylsilyl)oxy)-5-fluoro-2-methylbenzoate: Uses a trimethylsilyl group instead of TBDMS, affecting its stability and reactivity.

    Methyl 3-((tert-butyldimethylsilyl)oxy)-5-chloro-2-methylbenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

Methyl 3-((tert-butyldimethylsilyl)oxy)-5-fluoro-2-methylbenzoate is unique due to the combination of the TBDMS protecting group, the fluorine atom, and the methyl ester. This combination imparts specific reactivity and stability, making it valuable for targeted synthetic applications and research studies .

Properties

Molecular Formula

C15H23FO3Si

Molecular Weight

298.42 g/mol

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxy-5-fluoro-2-methylbenzoate

InChI

InChI=1S/C15H23FO3Si/c1-10-12(14(17)18-5)8-11(16)9-13(10)19-20(6,7)15(2,3)4/h8-9H,1-7H3

InChI Key

LQUKVJPOSNXBRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1O[Si](C)(C)C(C)(C)C)F)C(=O)OC

Origin of Product

United States

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